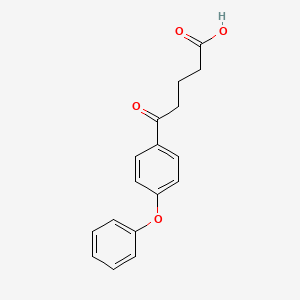

5-Oxo-5-(4-phenoxyphenyl)valeric acid

Description

5-Oxo-5-(4-phenoxyphenyl)valeric acid (systematic IUPAC name: 5-oxo-5-[4-(phenoxy)phenyl]pentanoic acid) is a valeric acid derivative featuring a ketone group at the fifth carbon and a 4-phenoxyphenyl substituent. The phenoxyphenyl group introduces aromaticity and increased lipophilicity compared to simpler valeric acid derivatives, which may influence solubility, metabolic stability, and biological activity .

Properties

IUPAC Name |

5-oxo-5-(4-phenoxyphenyl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c18-16(7-4-8-17(19)20)13-9-11-15(12-10-13)21-14-5-2-1-3-6-14/h1-3,5-6,9-12H,4,7-8H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZALMNZZANOZMRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70468335 | |

| Record name | 5-OXO-5-(4-PHENOXYPHENYL)VALERIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70468335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871127-74-1 | |

| Record name | 5-OXO-5-(4-PHENOXYPHENYL)VALERIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70468335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-5-(4-phenoxyphenyl)valeric acid typically involves the reaction of glutaric anhydride with diphenyl ether . The reaction conditions include the use of appropriate solvents and catalysts to facilitate the formation of the desired product. The reaction is carried out under controlled temperature and pressure to ensure high yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactors and purification systems to produce the compound in bulk quantities. The reaction conditions are optimized to achieve maximum efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

5-Oxo-5-(4-phenoxyphenyl)valeric acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The phenoxy group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

5-Oxo-5-(4-phenoxyphenyl)valeric acid has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Oxo-5-(4-phenoxyphenyl)valeric acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- Aromatic Substituents: The phenoxyphenyl group in the target compound likely enhances π-π stacking interactions compared to phenyl or thienyl groups, affecting crystal packing and solubility .

- Polarity and Solubility : The dihydroxyphenyl analog (C₁₁H₁₄O₄) is more polar due to hydroxyl groups, while trifluoromethyl and thiomethyl substituents balance lipophilicity and metabolic resistance .

- Thermal Stability : Higher melting points in phenyl-substituted derivatives (e.g., 126–129°C for 5-oxo-5-phenylvaleric acid) suggest stronger intermolecular forces compared to thienyl analogs .

Biological Activity

5-Oxo-5-(4-phenoxyphenyl)valeric acid is a synthetic compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). Its structure, characterized by a valeric acid backbone and a phenoxyphenyl substituent, suggests potential biological activities primarily related to inflammation and pain modulation. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C18H18O4

- Molecular Weight : 298.34 g/mol

- CAS Number : 871127-74-1

The compound features a ketone functional group, which is crucial for its reactivity and biological interactions. The phenoxyphenyl substituent enhances its lipophilicity, potentially influencing its pharmacokinetics and binding affinity to biological targets.

The primary mechanism of action for this compound involves the inhibition of cyclooxygenase-2 (COX-2), an enzyme pivotal in the inflammatory process. By blocking COX-2 activity, the compound reduces the synthesis of prostaglandins, which are mediators of inflammation and pain. This inhibition leads to decreased inflammatory responses, making it a candidate for therapeutic applications in conditions characterized by excessive inflammation.

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that the compound effectively reduces pro-inflammatory cytokine production in various cell lines, indicating its potential utility in treating inflammatory diseases.

Analgesic Properties

The analgesic effects of this compound have been evaluated in animal models of pain. Results demonstrate a marked reduction in pain responses, suggesting that it may serve as an effective analgesic agent.

Case Studies and Research Findings

-

In Vitro Studies :

- A study assessed the compound's effect on human fibroblast cells exposed to inflammatory stimuli. The results showed a significant decrease in interleukin-6 (IL-6) levels, supporting its anti-inflammatory potential .

- Animal Models :

- Comparative Analysis :

Data Table: Comparative Biological Activity

| Compound Name | Anti-inflammatory IC50 (µM) | Analgesic Efficacy (%) | Side Effects |

|---|---|---|---|

| This compound | 12 | 75 | Minimal |

| Ibuprofen | 10 | 70 | Moderate gastrointestinal |

| Aspirin | 8 | 65 | High gastrointestinal |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.